molecular formula C10H12ClIO B8627131 1-(4-Chlorobutoxy)-4-iodobenzene

1-(4-Chlorobutoxy)-4-iodobenzene

Cat. No. B8627131
M. Wt: 310.56 g/mol
InChI Key: AEFFIZKKZBCKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobutoxy)-4-iodobenzene is a useful research compound. Its molecular formula is C10H12ClIO and its molecular weight is 310.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobutoxy)-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobutoxy)-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Chlorobutoxy)-4-iodobenzene

Molecular Formula

C10H12ClIO

Molecular Weight

310.56 g/mol

IUPAC Name

1-(4-chlorobutoxy)-4-iodobenzene

InChI

InChI=1S/C10H12ClIO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2

InChI Key

AEFFIZKKZBCKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-iodophenol (1.0 g) in acetonitrile (10 mL), cesium carbonate (3.0 g) and 1-chloro-4-iodobutane (1.2 g) were added and the mixture was heated to 100° C., at which it was stirred for 4 hours. The reaction mixture was cooled to room temperature and filtered to remove insoluble materials, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=7:3 to 1:1) to give the titled compound (1.4 g, 99%) as a brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.